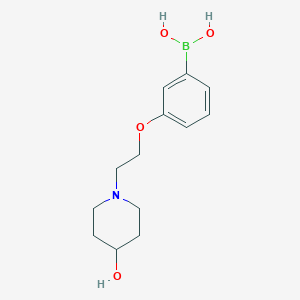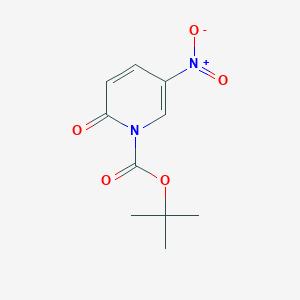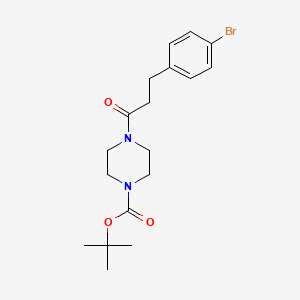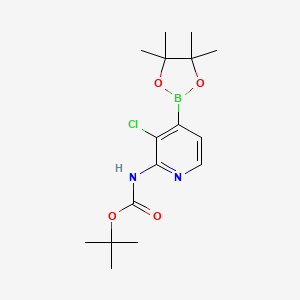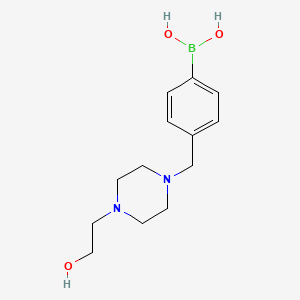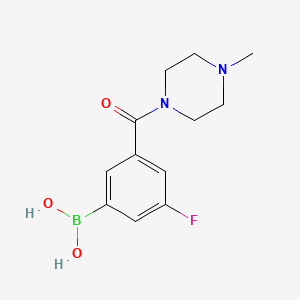
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid
概要
説明
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a piperazine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: Aryl halide (e.g., 3-fluoro-5-bromophenyl) and boronic acid derivative.
Catalyst: Palladium(0) or palladium(II) complexes.
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Typically, a mixture of water and an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
科学的研究の応用
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is primarily based on its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The piperazine moiety can enhance the compound’s binding affinity to specific molecular targets, leading to increased potency and selectivity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and a boronic acid group.
3-Fluorophenylboronic Acid: Similar structure but lacks the piperazine moiety.
4-Methylpiperazine-1-carbonylphenylboronic Acid: Similar structure but lacks the fluorine atom.
Uniqueness
(3-Fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the fluorine atom, piperazine moiety, and boronic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
特性
IUPAC Name |
[3-fluoro-5-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-2-4-16(5-3-15)12(17)9-6-10(13(18)19)8-11(14)7-9/h6-8,18-19H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSVWQSEQZXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


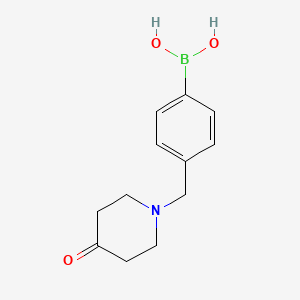
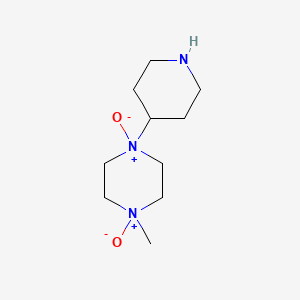
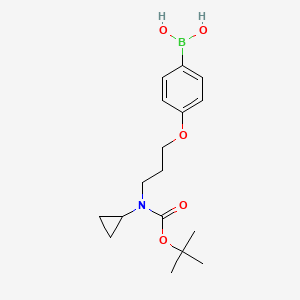

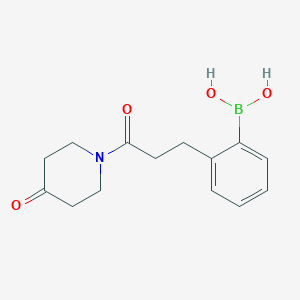
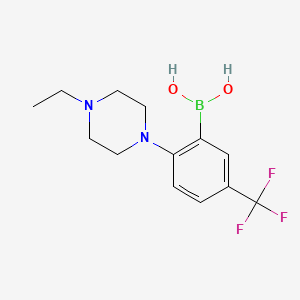
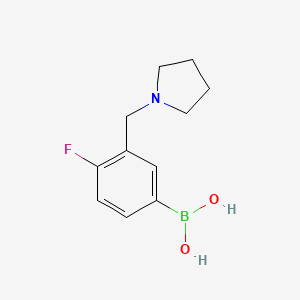
![6-Chlorothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1408806.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B1408808.png)
